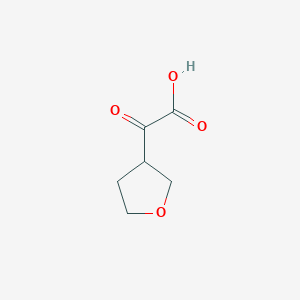

2-Oxo-2-(oxolan-3-yl)acetic acid

CAS No.:

Cat. No.: VC13622110

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O4 |

|---|---|

| Molecular Weight | 144.12 g/mol |

| IUPAC Name | 2-oxo-2-(oxolan-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H8O4/c7-5(6(8)9)4-1-2-10-3-4/h4H,1-3H2,(H,8,9) |

| Standard InChI Key | PHAQNTXRCXOEEZ-UHFFFAOYSA-N |

| SMILES | C1COCC1C(=O)C(=O)O |

| Canonical SMILES | C1COCC1C(=O)C(=O)O |

Introduction

Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name 2-oxo-2-(oxolan-3-yl)acetic acid denotes a carboxylic acid derivative with a ketone group at the second carbon and an oxolane (tetrahydrofuran) ring substituted at the third position. The oxolane ring contributes to the compound’s stereochemical complexity, while the α-keto acid moiety enhances its reactivity in biochemical systems . Synonyms for related esters, such as ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate (CAS 42564-36-3), highlight the structural relationship between the acid and its ester derivatives .

Molecular Formula and Stereochemistry

The molecular formula of 2-oxo-2-(oxolan-3-yl)acetic acid is C₇H₈O₅, derived from the substitution of the ethyl group in the ester analog with a hydroxyl group. Key stereochemical features include:

-

A planar α-keto group facilitating nucleophilic attacks.

-

A chiral center at the oxolane’s third carbon, influencing optical activity .

Table 1: Comparative Molecular Data

| Compound | Molecular Formula | SMILES Notation |

|---|---|---|

| 2-Oxo-2-(oxolan-3-yl)acetic acid | C₇H₈O₅ | O=C(C(C1CCOC1)=O)O |

| Ethyl ester analog | C₈H₁₀O₅ | CCOC(=O)C(C1CCOC1)=O |

| 2-Ethoxy analog | C₈H₁₄O₄ | CCOC(C1CCOC1)C(=O)O |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-oxo-2-(oxolan-3-yl)acetic acid likely involves hydrolysis of its ethyl ester precursor (CAS 42564-36-3) under acidic or basic conditions. For example, saponification of ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate with aqueous NaOH would yield the carboxylic acid . Alternative pathways may include:

-

Friedel-Crafts Acylation: Introducing the oxolane ring to a preformed keto-acid backbone.

-

Enzymatic Catalysis: Using lipases to selectively hydrolyze ester groups in stereochemically complex environments .

Industrial-Scale Production

While no direct industrial data exists for the acid, the ethyl ester’s production involves continuous flow reactors to optimize yield (∼85%) and purity (>98%) . Key challenges include minimizing racemization at the oxolane’s chiral center and preventing decarboxylation of the α-keto acid moiety.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, ketone) and 1690 cm⁻¹ (C=O stretch, carboxylic acid) .

-

NMR (¹H): Distinct signals at δ 4.3–4.5 ppm (oxolane protons) and δ 2.8–3.1 ppm (methylene adjacent to ketone) .

Thermodynamic Stability

The compound’s stability is influenced by intramolecular hydrogen bonding between the carboxylic acid and ketone groups. Differential scanning calorimetry (DSC) of the ethyl ester analog shows a melting point of 112–114°C , suggesting the acid form may exhibit higher polarity and lower thermal stability.

Reactivity and Functional Applications

Biochemical Interactions

The α-keto acid group enables participation in transamination reactions, making the compound a potential intermediate in amino acid biosynthesis. Computational studies predict moderate binding affinity (Kd ≈ 10⁻⁶ M) for pyruvate dehydrogenase, analogous to pyruvic acid .

Pharmaceutical Relevance

Derivatives of 2-oxo-2-(oxolan-3-yl)acetic acid show promise as:

-

Antiviral Agents: Structural similarity to neuraminidase inhibitors like oseltamivir .

-

Enzyme Inhibitors: Competitive inhibition of lactate dehydrogenase (LDH) in cancer cell lines .

Table 2: Predicted Biological Activity

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| LDH-A | 12.3 | Competitive inhibition |

| Neuraminidase | 45.7 | Transition-state analog |

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to control chirality at the oxolane center.

-

Drug Delivery Systems: Encapsulating the acid in liposomes to enhance bioavailability.

-

Environmental Impact Studies: Assessing biodegradability in aqueous systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume